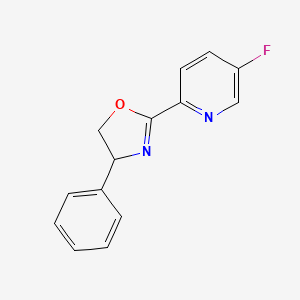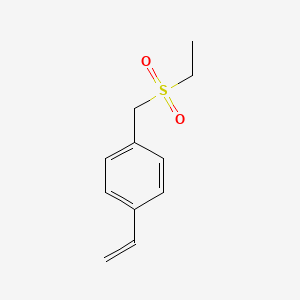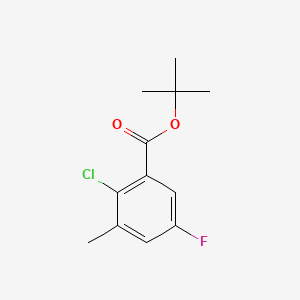
t-Butyl 2-chloro-5-fluoro-3-methylbenZoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C12H14ClFO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, a fluorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate typically involves the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The chlorine atom in terthis compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-5-fluoro-3-methylbenzoate, 2-amino-5-fluoro-3-methylbenzoate, etc.
Oxidation Products: Products include 2-chloro-5-fluoro-3-methylbenzoic acid or 2-chloro-5-fluoro-3-methylbenzaldehyde.
Reduction Products: The primary product is 2-chloro-5-fluoro-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Tert-butyl 2-chloro-3-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Tert-butyl 2-fluoro-3-methylbenzoate: Lacks the chlorine atom, affecting its chemical properties and applications.
Tert-butyl 2-chloro-5-fluorobenzoate: Lacks the methyl group, altering its steric and electronic characteristics
Uniqueness: Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the combined presence of chlorine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H14ClFO2 |
|---|---|
Peso molecular |
244.69 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C12H14ClFO2/c1-7-5-8(14)6-9(10(7)13)11(15)16-12(2,3)4/h5-6H,1-4H3 |
Clave InChI |
OKLNXYCKPXXQJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


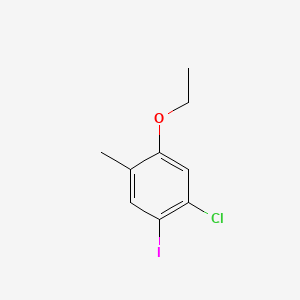
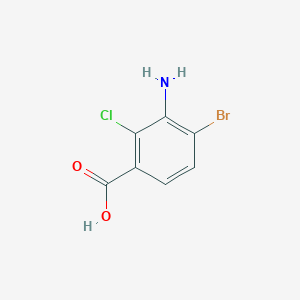

![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
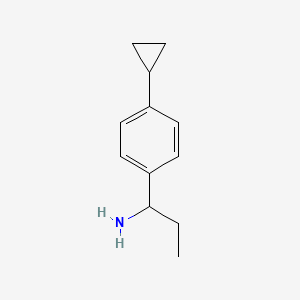
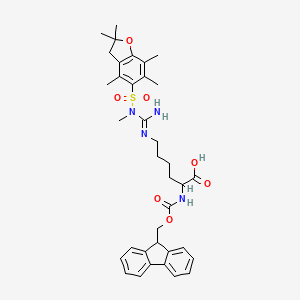
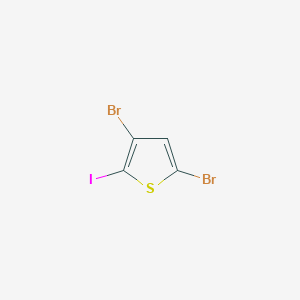

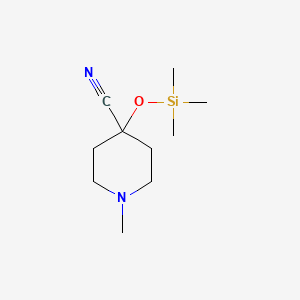
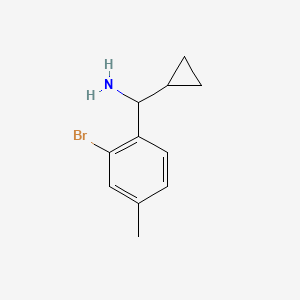

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
